(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a benzyl group, and a cyclopropyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Final Coupling: The final step involves coupling the intermediate with a suitable amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Benzyl halides, alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect ion channel function.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(Boc-amino)piperidine
- 1-Benzyl-piperidin-4-yl)-methyl-amine
- N-(1-Benzyl-piperidin-4-yl)-benzamide
Uniqueness
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide is unique due to its specific combination of functional groups and stereochemistry. The presence of the cyclopropyl group and the (S)-configuration contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-(1-benzylpiperidin-4-yl)-N-cyclopropyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-8-9-17)18-10-12-22(13-11-18)14-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFBXBMBWVIMII-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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